1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1h-1,2,3-triazole
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Overview
Description
1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1h-1,2,3-triazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the 4-chlorophenyl and phenyl groups attached to the triazole ring enhances its chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1h-1,2,3-triazole typically involves cyclization reactions. One common method involves the reaction of 4-chlorobenzyl azide with phenylacetylene under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This reaction proceeds efficiently under mild conditions and yields the desired triazole compound .
Industrial production methods for this compound may involve similar cyclization reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1h-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and varying temperatures and pressures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1h-1,2,3-triazole involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or altering their function. For example, the compound may inhibit enzymes involved in DNA replication or protein synthesis, leading to antiproliferative effects in cancer cells . The specific pathways and molecular targets depend on the biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1h-1,2,3-triazole can be compared with other similar compounds, such as:
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazoles: These compounds also contain a five-membered ring with nitrogen atoms and exhibit similar chemical reactivity and biological activities.
Indole Derivatives: Indole compounds have a benzene ring fused to a five-membered nitrogen-containing ring and are known for their wide range of biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the triazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
10480-37-2 |
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Molecular Formula |
C14H12ClN3 |
Molecular Weight |
257.72 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-phenyl-4,5-dihydrotriazole |
InChI |
InChI=1S/C14H12ClN3/c15-12-6-8-13(9-7-12)18-14(10-16-17-18)11-4-2-1-3-5-11/h1-9,14H,10H2 |
InChI Key |
LBYGURSOGLWBQC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=N1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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